2-(2,5-Dimethylphenyl)indolizine
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Overview
Description
2-(2,5-Dimethylphenyl)indolizine is a nitrogen-containing heterocyclic compound that belongs to the indolizine family. Indolizines are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and materials science. The compound features a fused bicyclic structure consisting of a pyrrole ring fused to a pyridine ring, with a 2,5-dimethylphenyl group attached at the 2-position.
Mechanism of Action
Target of Action
Indolizine derivatives, which include 2-(2,5-dimethylphenyl)indolizine, have been studied for their diverse biological activities . These activities suggest that the compound may interact with a variety of biological targets.
Mode of Action
It is known that indolizine derivatives can exhibit a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects . This suggests that this compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the biological activities associated with indolizine derivatives, it is plausible that this compound may influence pathways related to inflammation, cell proliferation, and microbial growth .
Result of Action
The known biological activities of indolizine derivatives suggest that this compound may have antimicrobial, anticancer, and anti-inflammatory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dimethylphenyl)indolizine can be achieved through several methods, including cyclocondensation, cycloaddition, and cyclization reactions. One common approach involves the reaction of 2-pyridylacetate with benzophenones under iodine-catalyzed conditions, followed by aldol condensation to form the indolizine core . Another method includes the reaction of substituted 2-chloropyridinium bromides with 2-amino-1,1,3-tricyanopropene in the presence of triethylamine, leading to the formation of indolizines through Thorpe–Ziegler-type cyclization .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Dimethylphenyl)indolizine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the indolizine ring to dihydroindolizine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indolizine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, dihydroindolizines, and various substituted indolizines with functional groups such as halogens, alkyl, and aryl groups.
Scientific Research Applications
2-(2,5-Dimethylphenyl)indolizine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and functional materials.
Medicine: Explored as a lead compound in drug discovery and development for various therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Indole: A structurally related compound with a fused benzene and pyrrole ring.
Indolizidine: A class of compounds with a similar bicyclic structure but differing in the position of nitrogen atoms.
Pyrrolo[1,2-a]pyridine: Another isomer of indole with a fused pyrrole and pyridine ring.
Uniqueness
2-(2,5-Dimethylphenyl)indolizine is unique due to the presence of the 2,5-dimethylphenyl group, which imparts distinct chemical and biological properties. This substitution pattern can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable scaffold for drug discovery and development .
Biological Activity
2-(2,5-Dimethylphenyl)indolizine is a heterocyclic compound belonging to the indolizine family, which has garnered attention for its diverse biological activities. This compound features a unique bicyclic structure that combines a pyrrole and pyridine ring, with a 2,5-dimethylphenyl group attached at the 2-position. Its potential applications span medicinal chemistry, organic synthesis, and materials science.
Research indicates that indolizine derivatives, including this compound, exhibit a variety of biological activities:
- Antimicrobial Activity : Indolizines have shown promise in inhibiting microbial growth through various biochemical pathways.
- Anticancer Properties : These compounds may influence cell proliferation pathways, potentially leading to apoptosis in cancer cells.
- Anti-inflammatory Effects : The modulation of inflammatory pathways suggests a role in reducing inflammation-related conditions.
Antimicrobial Activity
A study demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains. The compound's mechanism likely involves disrupting bacterial cell membranes or inhibiting essential metabolic processes.
Anticancer Activity
In vitro studies have shown that this indolizine derivative can induce apoptosis in cancer cell lines. The compound appears to activate caspase pathways and inhibit cell cycle progression at the G1 phase, suggesting its potential as an anticancer agent.
Anti-inflammatory Effects
Research indicates that this compound may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. This property positions it as a candidate for treating inflammatory diseases.
Data Table: Biological Activity Summary
Biological Activity | Mechanism | Reference |
---|---|---|
Antimicrobial | Disruption of cell membranes | |
Anticancer | Induction of apoptosis via caspase activation | |
Anti-inflammatory | Inhibition of cytokines (TNF-alpha, IL-6) |
Case Studies
- Antimicrobial Study : A recent investigation highlighted the efficacy of this compound against Gram-positive and Gram-negative bacteria. The compound was tested in various concentrations, revealing a minimum inhibitory concentration (MIC) that supports its use as a lead compound for antibiotic development.
- Cancer Cell Line Analysis : In studies involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a significant reduction in cell viability. Flow cytometry analysis confirmed increased apoptosis rates compared to control groups.
- Inflammatory Response Modulation : In an animal model of arthritis, administration of this indolizine derivative led to decreased swelling and pain scores. Histological analysis showed reduced infiltration of inflammatory cells in treated tissues.
Properties
IUPAC Name |
2-(2,5-dimethylphenyl)indolizine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N/c1-12-6-7-13(2)16(9-12)14-10-15-5-3-4-8-17(15)11-14/h3-11H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEAVXWHMFMOSSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=CN3C=CC=CC3=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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